molecular formula C13H8ClF2NO B5140623 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide

4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide

Cat. No.: B5140623
M. Wt: 267.66 g/mol
InChI Key: YLZVRZOZZJWCHV-UHFFFAOYSA-N
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Description

4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide is an organic compound with the molecular formula C13H8ClF2NO It is a benzamide derivative characterized by the presence of chloro and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide typically involves the reaction of 4-chloro-2-fluorobenzoic acid with 4-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloro and fluoro substituents on the benzene ring can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation: Oxidative reactions can lead to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) are employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are utilized.

Major Products Formed

    Nucleophilic substitution: Substituted benzamides with different functional groups.

    Reduction: Amines or alcohols depending on the extent of reduction.

    Oxidation: Quinones or other oxidized derivatives.

Scientific Research Applications

4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to interfere with cellular processes such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-N-(4-fluorophenyl)benzamide
  • 4-chloro-2-fluoro-N-(3-fluorophenyl)benzamide
  • 4-chloro-3-fluoro-N-(4-fluorophenyl)benzamide

Uniqueness

4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF2NO/c14-8-1-6-11(12(16)7-8)13(18)17-10-4-2-9(15)3-5-10/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZVRZOZZJWCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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